4-(4-Pentylcyclohexyl)benzamide
Description
4-(4-Pentylcyclohexyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted at the 4-position with a 4-pentylcyclohexyl group. This bulky, lipophilic substituent comprises a cyclohexane ring with a pentyl chain at the para position, conferring significant hydrophobicity and steric bulk. Such structural features are hypothesized to influence its physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in contexts like membrane permeability or receptor binding.
Properties
CAS No. |
66227-35-8 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4g/mol |
IUPAC Name |
4-(4-pentylcyclohexyl)benzamide |
InChI |
InChI=1S/C18H27NO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H2,19,20) |
InChI Key |
OYGOBEBTFIWHEP-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Liquid Crystal Applications
Nematic Liquid Crystals in Optoelectronics
PCH5 is classified as a nematic liquid crystal, characterized by its unique molecular structure that includes a pentyl alkyl chain and benzonitrile groups. Its properties make it suitable for use in optoelectronic devices, particularly in liquid crystal displays (LCDs). The compound undergoes phase transitions that are crucial for display technologies:
- Nematic to Isotropic Phase Transition : Occurs at approximately 327.6 K.
- Crystalline to Nematic Phase Transition : Observed at around 303 K.
These transitions are essential for the modulation of light in LCDs, where the orientation of liquid crystal molecules can be manipulated by electric fields to control light passage through the display .
Photonic Devices
The interaction of PCH5 with light suggests potential applications in photonic devices. Research indicates that its unique optical properties could lead to advancements in technologies such as optical switches and modulators, which are vital for telecommunications and data processing.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Liquid Crystals | - Used in LCDs due to phase transition properties. - Potential for photonic device applications. |
| Medicinal Chemistry | - Structural analogs show promise as CDK inhibitors. - Potential anticancer effects through cell cycle disruption. |
Comparison with Similar Compounds
Key Research Findings and Implications
- Activity Trade-offs : Aromatic/heterocyclic substituents (e.g., imidazole, piperazine) often show higher target specificity but may suffer from poor bioavailability .
- Synthetic Optimization: Green chemistry methods (ultrasound, non-toxic solvents) could streamline the synthesis of bulky benzamides like the target compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-Pentylcyclohexyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, benzamide coupling, and purification. Key steps include:
- Cyclohexane Precursor Preparation : Alkylation of cyclohexanol derivatives under controlled temperatures (e.g., 60–80°C) to introduce the pentyl group .
- Benzamide Coupling : Amidation via Schotten-Baumann conditions (e.g., benzoyl chloride with amine intermediates in dichloromethane/water biphasic systems) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Critical Parameters : Reaction time, solvent polarity, and catalyst selection (e.g., DMAP for amidation) significantly impact yield. Hazard analysis for intermediates (e.g., acyl chlorides) is essential .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR for confirming cyclohexyl and benzamide moieties. Key signals: δ 1.2–1.8 ppm (cyclohexyl protons), δ 7.8–8.2 ppm (aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and molecular ion peaks (e.g., [M+H] at m/z ~342) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HT-29, MCF-7) to evaluate antiproliferative activity at 1–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., PARP-1 inhibition) with NAD analogs to quantify IC values .
- Protein Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets like Hsp90 .
Advanced Research Questions
Q. How do stereochemical variations (e.g., trans vs. cis cyclohexyl substituents) affect biological activity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate enantiomers .
- Biological Evaluation : Compare IC values of enantiomers in enzyme assays. For example, trans-isomers may show 10–100x higher affinity due to optimal hydrophobic interactions .
- Computational Modeling : Molecular dynamics simulations (e.g., AMBER) to predict binding poses in protein active sites .
Q. What strategies resolve contradictions in SAR data across different assay systems?
- Methodological Answer :
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, ITC, cellular viability) to identify outliers. For instance, discrepancies in PARP-1 inhibition may arise from off-target effects in cell-based assays .
- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein targets .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent compound bioavailability across assays .
Q. How can computational methods guide the design of derivatives with enhanced thermal stability for material science applications?
- Methodological Answer :
- DFT Calculations : Predict thermal decomposition pathways (e.g., bond dissociation energies of benzamide linkages) .
- Liquid Crystal Behavior : Polarizing microscopy and differential scanning calorimetry (DSC) to study mesophase transitions (e.g., nematic-to-isotropic transitions at ~150°C) .
- Structure Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the benzamide core against thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
